2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL

Physicochemical Property Drug-likeness Chromatography

The compound 2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL (CAS 61014-28-6), also known as 1-(2-hydroxyethyl)-1,2,3,4-tetrahydro-β-carboline, is a tricyclic alkaloid derivative belonging to the tetrahydro-β-carboline (THβC) class. It features a saturated pyrido[3,4-b]indole core with a primary alcohol-bearing ethyl chain at the C-1 position, giving it a molecular weight of 216.28 g/mol and a calculated LogP of 1.2.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B13255403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1C3=CC=CC=C3N2)CCO
InChIInChI=1S/C13H16N2O/c16-8-6-12-13-10(5-7-14-12)9-3-1-2-4-11(9)15-13/h1-4,12,14-16H,5-8H2
InChIKeyMYDYGTWRTCHDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL: A 1-Hydroxyethyl-Functionalized Tetrahydro-β-carboline Building Block


The compound 2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL (CAS 61014-28-6), also known as 1-(2-hydroxyethyl)-1,2,3,4-tetrahydro-β-carboline, is a tricyclic alkaloid derivative belonging to the tetrahydro-β-carboline (THβC) class [1]. It features a saturated pyrido[3,4-b]indole core with a primary alcohol-bearing ethyl chain at the C-1 position, giving it a molecular weight of 216.28 g/mol and a calculated LogP of 1.2 [1]. This scaffold is a core structural motif in numerous bioactive natural products and synthetic compounds, making this specific derivative a versatile intermediate for medicinal chemistry and chemical biology research [2].

Workflow
THβC scaffold SAR studies
Selection Logic
Polar hydroxyethyl handle for further conjugation
Use Context
Chiral building block; analytical standard development

Why a Generic Tetrahydro-β-carboline Cannot Replace 2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL


The presence of the 1-hydroxyethyl substituent on the tetrahydro-β-carboline scaffold fundamentally alters its physicochemical and biological profile compared to the unsubstituted parent compound (tryptoline) or the common 1-methyl analog (tetrahydroharman). Critically, the primary alcohol introduces a hydrogen-bond donor with distinct geometry and polarity, drastically changing the molecule's lipophilicity, molecular recognition, and synthetic trajectory [1]. While class-level evidence shows THβCs broadly inhibit serotonin uptake, the structure-activity relationship (SAR) is highly sensitive to C-1 substitution, with even a methyl group significantly reducing potency compared to the parent tryptoline [2]. The hydroxyethyl group thus creates a unique chemical space that cannot be approximated by simple, commercially available THβC analogs, making direct substitution invalid for reproducible scientific outcomes.

Target Compound
1-Hydroxyethyl THβC

Higher polarity, 3 H-bond donors, LogP ~1.2. Enables polar interaction studies.

Common Analog
Tryptoline / Tetrahydroharman

Unsubstituted or 1-methyl. Lower HBD count, higher LogP. May not reproduce solubility or recognition profiles.

Quantitative Differentiation Evidence for 2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL Against Closest Analogs


Lipophilicity Tuning: LogP Reduction vs. Unsubstituted and 1-Methyl Tetrahydro-β-carbolines

Introducing the 1-hydroxyethyl group significantly lowers the compound's lipophilicity. The target compound has a calculated LogP of 1.2 [1], whereas the unsubstituted 1,2,3,4-tetrahydro-β-carboline (tryptoline) has a predicted LogP of approximately 2.1 [2]. This represents a substantial decrease in hydrophobicity, directly impacting reverse-phase HPLC retention times, solubility profiles, and in silico ADME predictions.

Lipophilicity Shift
Cross-study comparable
ΔLogP ≈ -0.9 (target more hydrophilic)
Reported LogP 1.2 vs. ~2.1 for tryptoline. Alters HPLC and solubility behavior.
Computational predictions; experimental verification advised.
Physicochemical Property Drug-likeness Chromatography

Increased Hydrogen Bond Donor Count as a Determinant for Drug-Target Interactions

The 1-hydroxyethyl substituent increases the hydrogen bond donor (HBD) count to 3, compared to 1 for 1-methyl-1,2,3,4-tetrahydro-β-carboline (tetrahydroharman) [1][2]. This fundamental change in molecular topology alters its capacity for directed interactions with biological targets, as HBD count is a key parameter in Lipinski's Rule of Five and influences target engagement specificity.

H-Bond Donor Count
Cross-study comparable
Target: 3 HBD vs. 1-Methyl analog: 1 HBD
Supports molecular recognition differentiation in screening libraries.
Structural database comparison; target engagement not directly measured.
Molecular Recognition Synthetic Intermediate Medicinal Chemistry

Class-Level Evidence of Potent Serotonergic Modulation Warrants Structure-Activity Investigation

Detailed structure-activity relationships within the class show that C-1 substitution is a critical determinant of serotonergic potency. The parent compound, tryptoline, is more potent than its 1-methyl derivative, tetrahydroharmane, in inhibiting 5-HT uptake in rat brain synaptosomes [1]. The target compound, with its 1-hydroxyethyl chain, represents a unique data point in this SAR landscape that has not been independently profiled. This creates a research gap and a scientific opportunity.

Serotonergic SAR
Class-level inference
C-1 substitution modulates 5-HT uptake inhibition potency (tryptoline > tetrahydroharmane)
Target compound represents an uncharacterized SAR data point; supports research exploration.
Rat synaptosome data; compound-specific IC₅₀ not published.
Serotonin Neuroscience Drug Discovery

High-Value Application Scenarios for 2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL


Medicinal Chemistry: A Polar Fragment for Probe Design in Neuropsychiatric Disorders

The compound serves as a key synthetic intermediate for designing novel serotonergic agents. Based on the class-level SAR where THβCs act as serotonin uptake inhibitors, placing this specific 1-hydroxyethyl analog into a medicinal chemistry program allows exploration of a polar interaction space inaccessible with 1-methyl or 1-phenyl derivatives [1]. Its use can lead to development candidates with potentially improved solubility and off-target binding profiles.

Chemical Biology: A Functionalized Probe Linker Point

The primary alcohol is a strategic functional handle for creating chemical probes, such as for affinity pull-downs or cellular imaging. The hydroxyl group provides a reactive site for conjugating biotin, fluorophores, or solid supports without the need for a protecting group on the indole nitrogen, a common strategy that can be enabled by this specific substitution pattern [2].

Analytical Reference Standard for Metabolism Studies

Tetrahydro-β-carbolines are endogenous entities formed from the condensation of tryptamines and aldehydes (e.g., acetaldehyde from ethanol metabolism). The 1-hydroxyethyl derivative is a logical and under-investigated condensation product. Procuring this pure compound can enable its use as an analytical standard for developing LC-MS methods to detect and quantify this specific advanced glycation end-product (AGE) or alcohol metabolite in biological matrices.

Synthetic Chemistry: A Chiral Building Block for Asymmetric Synthesis

The C-1 position of the THβC scaffold is chiral, and the hydroxyethyl group introduces a second stereochemical opportunity. This compound is thus a valuable substrate for chiral resolution, enantioselective synthesis, or the study of asymmetric transformations, as highlighted by recent reviews on creating asymmetric THβCs [1]. This contrasts with achiral or single-center chiral 1-alkyl analogs.

Application
Selection Property
Validation Focus
CNS research probe design
Hydroxyethyl substitution profile
5-HT transporter SAR at C-1
Chemical biology probe conjugation
Primary alcohol functional handle
Biotin/fluorophore attachment without indole protection
Endogenous metabolite analysis
Chromatographic reference standard
LC-MS method development for AGE/alcohol adducts
Asymmetric synthesis research
Chiral C-1 and hydroxyethyl stereocenters
Enantioselective transformation studies
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